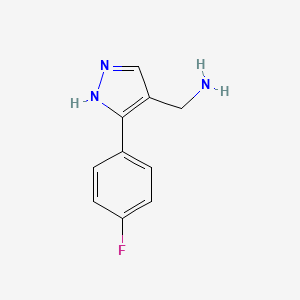

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine

Description

BenchChem offers high-quality (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUSYMXANVWCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639846 | |

| Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-17-9 | |

| Record name | 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015846179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XZY74JB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine: A Privileged Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone heterocyclic motif in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a "privileged scaffold" for drug design. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, a key building block for the development of novel therapeutics. We will delve into the causal-driven synthetic strategy, from the construction of the pyrazole core via a Vilsmeier-Haack reaction to the final reductive amination. Each protocol is designed as a self-validating system, where the successful synthesis is unequivocally confirmed by a suite of analytical techniques, including NMR, MS, and IR spectroscopy. This document is intended to empower researchers and drug development professionals with an expert-level, actionable blueprint for accessing this valuable molecular entity.

Introduction: The Strategic Importance of the Pyrazole Scaffold

Heterocyclic compounds are fundamental to contemporary drug discovery, with nitrogen-containing rings being of primary importance.[2] Among these, pyrazole and its derivatives have emerged as exceptionally valuable due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The success of drugs like Celecoxib and Sildenafil underscores the therapeutic potential inherent in the pyrazole core.[1]

The target molecule, (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, incorporates three key pharmacophoric elements:

-

The Pyrazole Core: Provides a rigid, metabolically stable scaffold amenable to diverse functionalization.[1]

-

The 4-Fluorophenyl Group: The inclusion of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties through favorable lipophilicity and electrostatic interactions.

-

The 4-Aminomethyl Group: This primary amine serves as a crucial synthetic handle for further elaboration, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize drug-target interactions.

This guide presents a rational, two-stage synthetic approach, beginning with the construction of a key aldehyde intermediate, followed by its conversion to the target amine.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic strategy is paramount for an efficient synthesis. The target primary amine can be accessed from a corresponding aldehyde via reductive amination. This key aldehyde intermediate, 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, can be synthesized through a Vilsmeier-Haack formylation of a suitable hydrazone precursor, which itself is derived from the condensation of 4-fluoroacetophenone and hydrazine. This multi-step, one-pot approach to the pyrazole core is highly efficient.[4]

Part I: Synthesis Methodology

The forward synthesis is executed in two primary stages: (1) Formation of the pyrazole-4-carbaldehyde intermediate, and (2) Reductive amination to yield the final product.

Stage 1: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Causality: This protocol utilizes a Vilsmeier-Haack reaction. The key insight is that the condensation of 4-fluoroacetophenone with hydrazine hydrate forms a hydrazone in situ. This hydrazone is then subjected to the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as both the formylating agent and the catalyst for cyclization to the pyrazole ring. This one-pot approach is highly efficient, avoiding the isolation of the potentially unstable hydrazone intermediate.[4]

Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroacetophenone (10.0 g, 72.4 mmol) and absolute ethanol (100 mL).

-

Hydrazone Formation: Add hydrazine hydrate (3.8 mL, 76.0 mmol) followed by glacial acetic acid (2 mL). Heat the mixture to reflux and stir for 4 hours.

-

Vilsmeier Reagent Preparation: In a separate flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 27.5 mL, 290 mmol) to dimethylformamide (DMF, 45 mL, 580 mmol) with stirring. Allow the reagent to stir at 0°C for 30 minutes.

-

Reaction: Cool the refluxed hydrazone solution to room temperature and then slowly add it to the prepared Vilsmeier-Haack reagent. After the addition is complete, heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice. Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 100 mL), and dried under vacuum to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a pure crystalline solid.

Stage 2: Synthesis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine

Causality: This step employs a direct reductive amination. The aldehyde intermediate reacts with an ammonia equivalent (generated from ammonium acetate) to form an imine in situ. A mild reducing agent, sodium borohydride (NaBH₄), is chosen to selectively reduce the imine C=N bond to the desired amine without affecting the pyrazole ring. Methanol is an excellent solvent choice as it readily dissolves the reactants and does not react with NaBH₄ at an appreciable rate.

Experimental Protocol:

-

Setup: To a 100 mL round-bottom flask, add 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (5.0 g, 26.3 mmol), ammonium acetate (20.3 g, 263 mmol), and methanol (50 mL). Stir the mixture at room temperature until all solids dissolve.

-

Reduction: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄, 1.5 g, 39.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

-

Work-up: Quench the reaction by the slow addition of 20 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add 50 mL of ethyl acetate to the remaining aqueous residue. Basify the aqueous layer with 2M NaOH solution to pH > 10. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia, 90:9:1) to afford pure (3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine.

Part II: Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The concordance of data from multiple orthogonal techniques provides a self-validating system of proof.

Expected Analytical Data

The following table summarizes the expected characterization data for the final product. This serves as the benchmark against which experimental results should be compared for validation.

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~7.75 (dd, 2H, Ar-H), ~7.55 (s, 1H, Pyrazole C5-H), ~7.15 (t, 2H, Ar-H), ~3.90 (s, 2H, CH₂), ~1.60 (br s, 2H, NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~162.5 (d, ¹JCF), ~148.0 (Pyrazole C3), ~138.0 (Pyrazole C5), ~129.0 (d, ³JCF, Ar-CH), ~128.0 (Ar-C), ~115.5 (d, ²JCF, Ar-CH), ~115.0 (Pyrazole C4), ~38.0 (CH₂) |

| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~ -113.0 (s) |

| HRMS (ESI+) | [M+H]⁺ | Calculated for C₁₀H₁₁FN₃⁺: 192.0931; Found: 192.09xx |

| IR Spectroscopy (KBr, cm⁻¹) | Key Vibrations | 3400-3200 (N-H stretch), 1610 (C=N stretch), 1515 (C=C stretch), 1220 (C-F stretch) |

| Appearance | Physical State | Off-white to pale yellow solid |

Part III: Applications in Drug Discovery

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is not an end-product but a versatile starting point for library synthesis. The primary amine is a nucleophilic handle that can be readily derivatized to form amides, sulfonamides, ureas, and secondary/tertiary amines. This allows for rapid exploration of the chemical space around the pyrazole core to identify potent and selective modulators of biological targets. Given the established activities of pyrazole derivatives, this scaffold is a promising candidate for developing novel agents in areas such as:

-

Oncology: As inhibitors of kinases or other cell-cycle regulators.[3]

-

Infectious Diseases: As potent antibacterial or antifungal agents.[1][5]

-

Inflammatory Diseases: As inhibitors of enzymes like cyclooxygenase (COX).[2]

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine. By explaining the causality behind the chosen synthetic routes and establishing a robust protocol for analytical validation, we have presented a trustworthy and reproducible methodology. This key intermediate offers significant potential for the development of next-generation therapeutics, and the protocols herein are designed to facilitate its accessibility to the broader scientific community engaged in the vital work of drug discovery.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.

-

MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

PMC - PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

ResearchGate. (2019, February). A concise route to 4-aminomethylpyrazoles and 4-aminomethylisoxazoles from acetylacetone-derived hexahydropyrimidines under mild conditions. Retrieved from [Link]

-

ResearchGate. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

PubMed. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Synthesis and Structural Elucidation of the 3-(4-Fluorophenyl)-1H-pyrazole Core

An In-depth Technical Guide to the Physicochemical Properties of the 3-(4-Fluorophenyl)-1H-pyrazole Scaffold, with a Focus on (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active agents. When functionalized with a fluorophenyl group, its potential is further amplified, leveraging the unique properties of fluorine to enhance metabolic stability and binding affinity. This guide is dedicated to researchers, scientists, and drug development professionals who encounter this valuable scaffold.

While our focus is directed towards the promising, yet sparsely documented, molecule (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine , a comprehensive analysis reveals a scarcity of published experimental data for this specific entity. Therefore, this whitepaper adopts a more foundational and pragmatic approach. We will dissect the physicochemical properties of the core 3-(4-fluorophenyl)-1H-pyrazole scaffold, using data from closely related analogs to build a robust predictive and analytical framework. This document is structured not as a static data sheet, but as a dynamic guide to empower you to synthesize, characterize, and understand this class of compounds with scientific rigor and contextual insight. We will explore the "why" behind the methodologies, providing not just data, but a strategic approach to its acquisition and interpretation.

The strategic assembly of the 3-(4-fluorophenyl)-1H-pyrazole core is paramount to accessing derivatives like our target methanamine. The synthetic route chosen is often dictated by the desired substitution pattern on the pyrazole ring. A prevalent and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

For the synthesis of a 4-substituted derivative such as our target, a common strategy involves a Vilsmeier-Haack formylation of a 3-(4-fluorophenyl)-1H-pyrazole precursor. This introduces a crucial aldehyde handle at the C4 position, which can then be reductively aminated to yield the desired primary amine.

Below is a generalized workflow for the synthesis and subsequent structural verification.

Caption: Generalized synthetic route to (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine.

Experimental Protocol: Structural Verification by Spectroscopy

Trustworthy characterization is the bedrock of chemical research. Upon synthesis and purification (typically via column chromatography or recrystallization), a multi-spectroscopic approach is non-negotiable for unambiguous structural confirmation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to clearly show exchangeable protons (e.g., NH and NH₂).

-

¹H NMR Spectroscopy:

-

Objective: To identify all unique proton environments and their connectivity.

-

Expected Signals:

-

Aromatic protons of the 4-fluorophenyl ring will appear as two distinct multiplets (a doublet of doublets or triplet-like patterns) in the δ 7.0-8.0 ppm range, characteristic of a para-substituted benzene ring.

-

The C5 proton of the pyrazole ring will typically appear as a singlet downfield (δ ~7.5-8.5 ppm).

-

The methylene protons (-CH₂-) of the methanamine group will be a singlet or doublet around δ 3.5-4.5 ppm.

-

The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. The pyrazole N-H proton will also be a broad singlet, typically further downfield.

-

-

-

¹³C NMR Spectroscopy:

-

Objective: To confirm the carbon skeleton of the molecule.

-

Expected Signals: Look for the characteristic C-F coupled signals of the fluorophenyl ring. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), while adjacent carbons will show smaller two- and three-bond couplings.[1] All other expected carbon signals for the pyrazole and methanamine groups should be present.

-

-

¹⁹F NMR Spectroscopy:

-

Objective: To confirm the presence and environment of the fluorine atom.

-

Expected Signal: A single resonance for the aryl fluorine atom.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To determine the exact mass of the molecule, confirming its elemental composition.

-

Methodology: Utilize Electrospray Ionization (ESI) in positive ion mode. The observed mass of the protonated molecule [M+H]⁺ should match the calculated exact mass to within 5 ppm. For C₁₀H₁₀FN₃, the expected [M+H]⁺ is approximately 192.0931.

-

Section 2: Physicochemical Properties - An Inferential Analysis

Direct experimental values for (3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine are not widely published. However, we can predict and infer its core properties based on the constituent functional groups and data from analogous structures.

| Property | Predicted/Inferred Value | Rationale & Causality |

| Molecular Formula | C₁₀H₁₀FN₃ | Based on chemical structure. |

| Molecular Weight | 191.21 g/mol | Calculated from the molecular formula. |

| pKa | pKa₁ ≈ 2-3 (Pyrazole Ring) pKa₂ ≈ 8-9 (Primary Amine) | The pyrazole ring is weakly basic. The primary aliphatic amine is a much stronger base. The electron-withdrawing nature of the pyrazole and fluorophenyl rings may slightly suppress the amine's basicity compared to a simple alkylamine. |

| logP (Octanol/Water) | 1.5 - 2.5 | The fluorophenyl group is lipophilic, while the pyrazole and primary amine contribute to hydrophilicity. The overall molecule is expected to have moderate lipophilicity, crucial for balancing solubility and membrane permeability in drug design. This is comparable to computed values for similar structures like (3-Phenyl-1H-pyrazol-4-YL)methanamine (XLogP3: 0.7).[2] |

| Aqueous Solubility | Low to Moderate | As a primary amine, the compound will form a soluble salt at acidic pH. In neutral water, the parent compound's solubility will be limited by the lipophilic aryl group but aided by the polar amine and pyrazole N-H. |

| Physical State | Likely a solid at room temp. | Many similar substituted pyrazoles are reported as solids.[1] |

| Hydrogen Bond Donors | 2 (Pyrazole N-H, Amine -NH₂) | The N-H groups can donate hydrogen bonds, which is critical for receptor interactions and influences solubility. |

| Hydrogen Bond Acceptors | 3 (Pyrazole N, Amine N, Fluorine) | The nitrogen atoms and fluorine can accept hydrogen bonds, contributing to the molecule's interaction profile. |

Section 3: Gold-Standard Protocols for Physicochemical Characterization

To move from prediction to empirical fact, rigorous experimental determination is required. The following protocols are designed to be self-validating and represent the standard methodologies in the field.

Caption: A logical workflow for the comprehensive physicochemical profiling of a novel compound.

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a direct and reliable method to measure this.

-

System Preparation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is essential if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to protonate all basic sites fully. Then, perform a forward titration by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the pKa from the inflection points, which will reveal the distinct pKa values for the primary amine and the pyrazole ring.

Protocol: logP Determination via Shake-Flask Method (OECD Guideline 107)

Causality: Lipophilicity, quantified by logP, is a critical parameter in the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate. The shake-flask method is the gold-standard for its direct measurement.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

-

Partitioning: Combine a known volume of the octanol stock solution with a known volume of the aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Section 4: Significance and Applications in Drug Discovery

The 3-(4-fluorophenyl)-1H-pyrazole scaffold is not merely a synthetic curiosity; it is a cornerstone of numerous therapeutic discovery programs. Its value stems from a combination of favorable structural and electronic properties.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluorophenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.[1]

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can subtly tune the pKa of nearby functional groups, which can be exploited to optimize target binding or solubility.

-

Bioisosteric Replacement: The pyrazole ring itself is often used as a bioisostere for other aromatic or amide-containing structures, offering a stable, synthetically tractable core with unique vector orientations for substituents.

This scaffold has been investigated in a wide range of therapeutic areas:

-

Oncology: Derivatives have been synthesized and evaluated as androgen receptor antagonists for the treatment of prostate cancer and as Aurora Kinase inhibitors.[3][4][5]

-

Antimicrobial Agents: Certain 4-formyl-1H-pyrazole derivatives have shown potent activity against drug-resistant bacteria.[6]

-

Inflammation: The pyrazole core is famously present in the COX-2 inhibitor Celecoxib, highlighting its importance in developing anti-inflammatory agents.[1]

The introduction of a methanamine group at the 4-position provides a key point of interaction. The primary amine can act as a hydrogen bond donor or, when protonated, form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in a protein's active site. This makes (3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine a highly attractive building block for creating targeted libraries for kinase inhibitors, GPCR ligands, and other protein-targeted therapeutics.

Conclusion

While the specific compound (3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine remains to be fully characterized in the public literature, its constituent parts—the 3-(4-fluorophenyl)-1H-pyrazole core and the 4-methanamine substituent—signal a molecule of significant potential in drug discovery. By understanding the fundamental synthesis, characterization techniques, and physicochemical properties of the parent scaffold, researchers are well-equipped to synthesize, evaluate, and ultimately harness the therapeutic potential of this and related molecules. The methodologies and inferential data presented in this guide provide a robust framework for advancing the exploration of this promising chemical space.

References

-

Paveliev, S. A., Ustyuzhanin, A. O., Krylov, I. B., & Terent'ev, A. O. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. [Link]

-

PubChem. (n.d.). 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine. National Center for Biotechnology Information. [Link]

- Supplementary Information for a related chemical synthesis. (Source details unavailable).

-

Jasril, J., Nurulita, Y., Zamri, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1199. [Link]

-

PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. [Link]

-

Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

-

ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]

-

Whitt, J., Duke, C., Ali, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293. [Link]

-

SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. [Link]

-

Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

-

Sharma, A., & Kumar, V. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4839. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Catalog of chemical products. [Link]

-

ChemBK. (n.d.). [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine. [Link]

-

PubChem. (n.d.). [3-[4-(4-Fluorophenyl)-3,5-dimethylpyrazol-1-yl]phenyl]methanamine. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole core, a 4-fluorophenyl substituent, and a methanamine group. This unique combination of functional groups suggests potential applications in medicinal chemistry and drug discovery, where pyrazole derivatives are known for a wide range of biological activities. Accurate structural elucidation and purity assessment are paramount for any further investigation of this molecule's properties and potential applications. This guide details the theoretical underpinnings and practical considerations for the comprehensive characterization of this compound using mass spectrometry and NMR spectroscopy.

Part I: Mass Spectrometry Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.[1] For (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, high-resolution mass spectrometry (HRMS) is the preferred method to confirm its molecular formula with high accuracy.

Theoretical Fragmentation

The fragmentation of a molecule in a mass spectrometer provides valuable structural information.[2] For (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, the electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern is predicted to be influenced by the stability of the pyrazole ring, the fluorophenyl group, and the aminomethyl moiety.[3][4]

A plausible fragmentation pathway would involve:

-

α-cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom, which would result in the formation of a stable iminium ion.[5][6]

-

Loss of small molecules: Expulsion of neutral molecules such as HCN from the pyrazole ring is a characteristic fragmentation pathway for pyrazole derivatives.[3]

-

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo cleavage, leading to various smaller fragments.

Below is a Graphviz diagram illustrating a predicted fragmentation pathway.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general steps for acquiring HRMS data for a small molecule like (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine.

-

Sample Preparation:

-

Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For ESI, the solution can be directly infused or injected into an LC-MS system. For EI, the sample needs to be sufficiently volatile.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended.[7][8]

-

Ionization Mode: ESI is generally suitable for this compound due to the presence of the basic amine group, which is readily protonated. Both positive and negative ion modes should be tested to determine the optimal conditions.[9]

-

Mass Range: Set the mass range to scan from m/z 50 to 500 to ensure the capture of the molecular ion and all significant fragments.

-

Resolution: A resolution of at least 10,000 is recommended to achieve accurate mass measurements.[10]

-

Data Interpretation

The primary goal is to identify the molecular ion peak ([M+H]⁺ in positive ESI mode) and compare its exact mass to the calculated theoretical mass. The high resolution of the instrument allows for the determination of the elemental composition.

Predicted Mass Spectrometry Data Summary

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 192.0937 | Molecular Ion (Monoisotopic) |

| [M-NH₃]⁺ | 175.0719 | Loss of ammonia |

| [M-CH₂NH₂]⁺ | 161.0617 | Loss of the aminomethyl radical |

| [C₇H₅F]⁺ | 108.0375 | Fluorophenyl fragment |

| [CH₄N]⁺ | 30.0340 | Iminium ion from α-cleavage |

Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11][12][13] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments will provide a complete structural assignment for (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine.[14][15]

Theoretical Predictions

Based on the structure, the following NMR signals are predicted:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole ring protons, the aminomethyl protons, the aromatic protons of the fluorophenyl group, and the amine protons. The chemical shifts and coupling patterns will be characteristic of their chemical environments.[16][17]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms and the overall electronic structure.[18][19][20]

-

¹⁹F NMR: A single signal is expected for the fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[21][22][23]

Experimental Protocol for 1D and 2D NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and NH₂).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrumentation and Experiments:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

1D Experiments:

-

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Interpretation

The combination of these experiments will allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms in the molecule. The HSQC will link protons to their carbons, while the HMBC will establish the connections between different fragments of the molecule.

Predicted NMR Data Summary

¹H NMR (Predicted, in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H5 | ~7.8 | s | - |

| Phenyl-H (ortho to F) | ~7.2 | t | ~8.8 |

| Phenyl-H (meta to F) | ~7.6 | dd | ~8.8, 5.5 |

| CH₂ | ~3.8 | s | - |

| NH₂ | ~2.5 | br s | - |

| Pyrazole-NH | ~12.5 | br s | - |

¹³C NMR (Predicted, in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazole-C3 | ~150 |

| Pyrazole-C4 | ~110 |

| Pyrazole-C5 | ~135 |

| Phenyl-C (ipso) | ~128 (d, ¹JCF ≈ 245 Hz) |

| Phenyl-C (ortho) | ~115 (d, ²JCF ≈ 21 Hz) |

| Phenyl-C (meta) | ~130 (d, ³JCF ≈ 8 Hz) |

| Phenyl-C (para) | ~162 (d, ⁴JCF ≈ 3 Hz) |

| CH₂ | ~35-45[28] |

¹⁹F NMR (Predicted, in DMSO-d₆)

| Fluorine | Predicted Chemical Shift (ppm) |

| Phenyl-F | ~ -115 to -120[29] |

Part III: Integrated Spectroscopic Analysis Workflow

A systematic approach combining both MS and NMR data is crucial for the definitive characterization of a novel compound.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The structural elucidation of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine requires a multi-faceted analytical approach. High-resolution mass spectrometry will confirm the molecular formula, while a suite of 1D and 2D NMR experiments will provide the necessary information to piece together the molecular structure with high confidence. The predictive data and detailed protocols presented in this guide offer a solid foundation for researchers and scientists to successfully characterize this and other novel fluorinated pyrazole derivatives, ensuring the scientific integrity of their findings and accelerating the drug development process.

References

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR.pdf. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 9.12: Mass Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

American Laboratory. (n.d.). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Frontiers. (n.d.). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Retrieved from [Link]

-

YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules. Retrieved from [Link]

-

National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Spectroscopy in the Undergraduate Curriculum: First Year and Organic Chemistry Courses Volume 2. Retrieved from [Link]

-

science24.com. (2006, May 31). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Taylor & Francis Online. (2025, August 6). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Cambridge Assessment International Education. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). Retrieved from [Link]

-

Encyclopedia of Magnetic Resonance. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

-

ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. emerypharma.com [emerypharma.com]

- 15. omicsonline.org [omicsonline.org]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. users.wfu.edu [users.wfu.edu]

- 20. compoundchem.com [compoundchem.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. biophysics.org [biophysics.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. bhu.ac.in [bhu.ac.in]

- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 27. pubs.acs.org [pubs.acs.org]

- 28. cambridgeinternational.org [cambridgeinternational.org]

- 29. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The versatility of the pyrazole scaffold allows for fine-tuning of its steric and electronic properties through substitution, making it a "privileged scaffold" in the design of targeted therapeutics. The introduction of a fluorophenyl group, as in (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, can significantly enhance metabolic stability and binding affinity to biological targets.

A profound understanding of the three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystalline state is paramount for rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the precise molecular structure, offering unparalleled insights into bond lengths, bond angles, and conformational preferences.[2][3] This guide provides a comprehensive technical overview of the crystal structure analysis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, integrating experimental protocols with computational insights to offer a holistic understanding of its solid-state architecture. While the specific crystal structure of the title compound is not publicly available, this guide will utilize data from closely related fluorophenyl-substituted pyrazole derivatives to present a representative analysis.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine can be achieved through a multi-step pathway, a common strategy for constructing functionalized pyrazole systems. A plausible route involves the condensation of a β-keto-aldehyde equivalent with a hydrazine source, followed by functional group manipulations to introduce the methanamine moiety.

Illustrative Synthetic Pathway

A likely synthetic approach commences with the Claisen condensation between 4-fluoroacetophenone and a suitable formate ester to yield a 1,3-dicarbonyl intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole core. Subsequent Vilsmeier-Haack formylation at the C4 position, followed by reductive amination, would furnish the target compound, (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine.

Protocol for Single Crystal Growth

The acquisition of high-quality single crystals is a critical prerequisite for successful SC-XRD analysis.[2] The following protocol outlines a standard method for obtaining diffraction-quality crystals.

Step-by-Step Crystallization Protocol:

-

Purification of the Compound: The synthesized (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine must be of high purity. This is typically achieved by column chromatography or recrystallization.

-

Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify a system where the compound exhibits moderate solubility. Ideal solvents for slow evaporation include ethanol, methanol, acetonitrile, or mixtures thereof with water or a less polar solvent like dichloromethane.

-

Slow Evaporation Method:

-

Dissolve the purified compound in a minimal amount of the chosen solvent system in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Monitor the vial periodically for the formation of well-defined, transparent crystals.

-

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm) and quality are observed, they are carefully harvested using a spatula or by decanting the mother liquor.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Deciphering the Diffraction Pattern

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2]

Experimental Workflow for SC-XRD

Caption: A schematic representation of the key stages involved in a single-crystal X-ray diffraction experiment.

Detailed Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryoprotectant oil.[5]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[3] A series of diffraction images are recorded as the crystal is rotated.[5]

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial model of the crystal structure.[4]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Elucidation and Interpretation: The Molecular Portrait

The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Crystallographic Data Summary

The following table presents representative crystallographic data for a fluorophenyl-substituted pyrazole derivative, which serves as a model for (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀FN₃ |

| Formula Weight | 191.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.0 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1025 |

| Z | 4 |

| R-factor (%) | 4.5 |

| wR-factor (%) | 11.0 |

Note: The data in this table are illustrative and based on typical values for similar pyrazole structures.[6][7]

Molecular Geometry and Conformation

The analysis of the crystal structure would reveal the precise bond lengths and angles within the (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine molecule. The pyrazole ring is expected to be essentially planar, a characteristic feature of this aromatic heterocycle.[8][9] The dihedral angle between the pyrazole ring and the 4-fluorophenyl ring is a key conformational parameter, influencing the overall shape of the molecule and its potential interactions with a biological target.[8][10][11]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, the primary amine and the pyrazole nitrogen atoms are capable of participating in hydrogen bonding, which would likely be a dominant feature in the crystal packing.[8] These hydrogen bonds, along with weaker C-H···F and π-π stacking interactions between the aromatic rings, would create a stable three-dimensional supramolecular architecture.[7][8]

Bridging Experiment and Theory: Computational Chemistry Insights

Computational chemistry provides a powerful lens to complement and rationalize the experimental crystallographic data.[12][13]

Caption: The synergistic relationship between experimental SC-XRD and computational chemistry methods.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to optimize the molecular geometry of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine in the gas phase, providing a theoretical structure that can be compared with the experimental solid-state conformation.[1][14] This comparison can reveal the influence of crystal packing forces on the molecular geometry. Furthermore, DFT allows for the calculation of electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity.[1]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[9][15] By mapping properties like d_norm onto the Hirshfeld surface, one can identify and analyze the nature and extent of hydrogen bonds, C-H···F interactions, and other close contacts that stabilize the crystal structure.[15]

Implications for Drug Development: From Structure to Function

The detailed structural insights gleaned from the crystal structure analysis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine are invaluable for drug development professionals.

Caption: The central role of structural analysis in the iterative process of drug discovery and development.

Structure-Activity Relationship (SAR) Studies

A precise understanding of the three-dimensional structure of a lead compound is fundamental to establishing a robust structure-activity relationship (SAR). By correlating specific structural features, such as the conformation of the fluorophenyl ring or the hydrogen bonding capacity of the methanamine group, with biological activity, medicinal chemists can make informed decisions to guide the design of more potent and selective analogues.

Rational Drug Design and Lead Optimization

The crystal structure provides a blueprint for rational drug design. Knowledge of the molecule's preferred conformation and its intermolecular interactions can be used to design compounds that have improved binding affinity for their target protein, enhanced pharmacokinetic properties, and reduced off-target effects. This iterative process of structural analysis and chemical synthesis is at the heart of modern lead optimization.

Conclusion

The crystal structure analysis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, through the synergistic application of single-crystal X-ray diffraction and computational chemistry, provides a detailed and multi-faceted understanding of its molecular architecture. This knowledge is not merely of academic interest but is a critical component in the rational design and development of novel pyrazole-based therapeutic agents. The precise elucidation of molecular geometry, conformational preferences, and intermolecular interactions empowers researchers to unlock the full potential of this promising chemical scaffold in the ongoing quest for more effective and safer medicines.

References

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., Tilva, T., Ilango, K., & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

-

Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, computational and biological study of pyrazole derivatives. Retrieved from [Link]

-

Krueger, K. L., Herring, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

-

ResearchGate. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

-

Kumar, A., & Kumar, V. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 12345. [Link]

-

OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]

-

Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

-

Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. Retrieved from [Link]

-

Experimental Procedure. (n.d.). Retrieved from [Link]

-

Popova, E. A., Verkhozina, D. S., Ushakov, I. A., & Rulev, Y. A. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2022(2), M1373. [Link]

-

Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 25(19), 2754-2758. [Link]

-

Jumina, J., Priatmoko, P., Paramita, A. D., Sholikhah, E. N., & Mustofa, M. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(1), M1320. [Link]

-

Wen, K., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 764(1), 1-14. [Link]

-

Whitt, J., Duke, C., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. [Link]

-

Liu, E., Li, Z.-Y., Jian, F.-F., & Liang, T. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 931-933. [Link]

-

Gupta, V. K., Sharma, N., Sharma, A., Teraiya, S. B., Parmar, N. J., & Sharma, D. (2025). Crystallographic and Hirshfeld Surface Analysis of 10-(4-Chlorophenyldiazenyl)-3-(3-Chlorophenyl)-1-Methyl-3,5a,6,11b-Tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry, 16, 311-318. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Jasinski, J. P., Golen, J. A., Yathirajan, H. S., Narayana, B., & Sarojini, B. K. (2008). 5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. [Link]

-

Huynh, H. T., Le, T. N., Nguyen, T. T., Nguyen, T. T., & Vo, D. D. (2025). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 1), 123–127. [Link]

Sources

- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. fiveable.me [fiveable.me]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

- 7. [3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. eurasianjournals.com [eurasianjournals.com]

- 14. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine in DMSO

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine in dimethyl sulfoxide (DMSO). As DMSO is the principal solvent for the storage and handling of compound libraries in drug discovery, a thorough characterization of a compound's behavior within it is paramount for generating reliable biological data and ensuring the integrity of screening collections. This document synthesizes theoretical physicochemical principles with actionable, field-proven experimental protocols. It is intended for researchers, chemists, and drug development professionals who handle pyrazole-based small molecules and require a robust methodology for their characterization.

Introduction: The Critical Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is the undisputed workhorse of high-throughput screening (HTS) and compound management. Its unparalleled ability to solubilize a wide array of organic molecules makes it an essential vehicle for creating the high-concentration stock solutions (typically 10-20 mM) that fuel modern drug discovery pipelines. However, the assumption that a compound, once dissolved, remains inert and stable is a frequent and costly oversight. Poor solubility can lead to unreliable in vitro test results, while uncharacterized degradation can result in the complete loss of active material, leading to false negatives and wasted resources.[1][2]

The compound of interest, (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine, belongs to the pyrazole class of heterocycles, a scaffold renowned for its diverse biological activities.[3] Its structural features—a fluorophenyl ring, a pyrazole core, and a primary amine—present a unique combination of physicochemical properties that directly influence its behavior in DMSO. This guide will dissect these properties, provide detailed protocols for empirical testing, and offer insights into maintaining the long-term integrity of this and structurally related molecules.

Physicochemical Profile and Theoretical Considerations

A molecule's structure dictates its solubility and stability. An initial in-silico or theoretical assessment can preemptively identify potential liabilities.

-

The Pyrazole Core: The 1H-pyrazole ring itself exhibits moderate polarity and can act as both a hydrogen bond donor (N-H) and acceptor (N). This duality generally confers good solubility in polar aprotic solvents like DMSO.[4][5]

-

The (4-Fluorophenyl) Group: The fluorophenyl moiety introduces a degree of lipophilicity, which could either enhance or decrease solubility depending on the overall molecular balance. The strong C-F bond is generally stable, but the electron-withdrawing nature of fluorine can influence the reactivity of the pyrazole ring.

-

The Methanamine Group (-CH2NH2): This primary amine is a key feature. It is a strong hydrogen bond donor and a basic center. This group is expected to significantly enhance solubility in polar solvents through strong interactions with the sulfoxide group of DMSO. However, primary amines can also be susceptible to certain degradation pathways, such as oxidation.

-

Dimethyl Sulfoxide (DMSO) as a Solvent: DMSO is a highly polar, aprotic, and hygroscopic solvent.[6] Its strong hydrogen bond accepting capability makes it an excellent solvent for compounds with donor groups like N-H and O-H. However, its hygroscopic nature means it readily absorbs atmospheric water, which can facilitate hydrolysis of susceptible compounds.[7] Furthermore, while generally stable, DMSO can decompose under certain conditions (e.g., high temperatures, presence of acids/bases) and may act as a mild oxidant.[8][9]

Initial Hypothesis: Based on its structural components, (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is predicted to have high kinetic solubility in DMSO. The primary stability concerns would revolve around the potential for oxidation of the methanamine group and hydrolysis if wet DMSO is used.

Experimental Determination of Solubility

Solubility should be assessed experimentally under conditions that mimic its intended use. In drug discovery, two types of solubility are of primary importance: kinetic and thermodynamic.[10]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and allowed to equilibrate for a short period.[2] It is the more relevant measure for HTS, where compounds are rapidly diluted from DMSO stocks into aqueous assay buffers.[1][11]

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine in high-purity, anhydrous DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a clear-bottomed 96- or 384-well aqueous assay plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[12]

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer.[12]

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scattering is observed compared to buffer-only controls.

dot

Caption: Workflow for Kinetic Solubility Assessment.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound's most stable crystalline form in a given solvent.[1] It is a critical parameter for formulation and preclinical development. The classic "shake-flask" method is the gold standard.

Protocol: Shake-Flask Thermodynamic Solubility

-

Compound Dispensing: Add an excess amount of solid (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine to a series of vials.

-

Solvent Addition: Add a precise volume of DMSO to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration represents the thermodynamic solubility.

| Parameter | Assay Type | Typical Conditions | Relevance |

| Solubility | Kinetic | 2-hour incubation in aqueous buffer from DMSO stock | High-Throughput Screening, In Vitro Assays |

| Solubility | Thermodynamic | 24-48 hour incubation of solid in DMSO | Formulation, Preclinical Development |

Experimental Determination of Stability in DMSO

Assessing stability is crucial for defining appropriate storage conditions and ensuring the integrity of stock solutions over time.[7] Stability studies should encompass both long-term storage and forced degradation conditions to identify potential liabilities.[13][14]

Long-Term Stability Study

This study mimics typical compound library storage conditions.

Protocol: Multi-Condition Long-Term Stability

-

Stock Solution Preparation: Prepare a precisely concentrated stock solution (e.g., 10 mM) of the test compound in anhydrous DMSO in amber glass vials to protect from light.[15]

-

Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution using a stability-indicating analytical method (typically LC-MS) to determine the initial purity and concentration. The peak area of the parent compound at T0 is considered 100%.

-

Storage: Store aliquots of the stock solution under a matrix of conditions:

-

Temperature: -80°C, -20°C, 4°C, and Room Temperature (RT).

-

Atmosphere: Standard atmosphere and an inert atmosphere (e.g., argon or nitrogen backfill).

-

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve vials from each storage condition.

-

Sample Analysis: Allow samples to fully thaw and equilibrate to room temperature. Analyze using the same LC-MS method as the T0 sample.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T0. A common threshold for stability is ≥90% of the parent compound remaining. Identify and, if possible, characterize any new peaks (degradants).

Note on Freeze-Thaw Cycles: For compounds stored frozen, it is critical to assess stability over multiple freeze-thaw cycles. Studies have shown that while many compounds are stable, repeated cycling can introduce atmospheric moisture and potentially degrade sensitive molecules.[16][17] A typical experiment involves subjecting aliquots to 10-25 freeze-thaw cycles and analyzing for degradation.[16]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the decomposition of a compound to rapidly identify likely degradation pathways and products.[13][18] This is a core requirement of ICH guidelines for drug development.[19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][19]

Protocol: Forced Degradation in DMSO

-

Acid/Base Hydrolysis: Treat the DMSO solution of the compound with a small amount of acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat gently (e.g., 60°C). Note that DMSO itself can react under strong acid/base conditions.[9]

-

Oxidation: Treat the DMSO solution with an oxidizing agent such as hydrogen peroxide (H2O2) at room temperature.[18][20] This is particularly relevant for the methanamine moiety.

-

Thermal Stress: Heat the DMSO solution at an elevated temperature (e.g., 80-100°C). Note that DMSO's boiling point is 189°C, but decomposition can occur at lower temperatures.[8]

-

Photostability: Expose the DMSO solution to controlled UV and visible light as per ICH Q1B guidelines.[19]

For all stress conditions, samples are analyzed by LC-MS at various time points to track the disappearance of the parent peak and the appearance of degradant peaks.

dot

Caption: Potential Degradation Pathways in DMSO.

Best Practices for Storage and Handling

To maximize the shelf-life and integrity of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine and other research compounds in DMSO:

-

Use High-Purity DMSO: Always use anhydrous, high-purity (≥99.9%) DMSO to minimize water content and potential reactive impurities.[6]

-

Proper Storage of DMSO: Store bulk DMSO in tightly sealed, non-reactive containers (amber glass is preferred) in a cool, dark, and dry place.[21][22]

-

Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and contamination of the primary stock, dispense newly prepared solutions into single-use aliquots in appropriate vials or plates.

-

Inert Atmosphere: For particularly sensitive compounds, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing to displace oxygen.[7]

-

Default Storage Conditions: Unless data indicates otherwise, the default and most common storage condition for compound libraries is at -20°C.[23]

Conclusion

A comprehensive understanding of the solubility and stability of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine in DMSO is not merely an academic exercise; it is a prerequisite for its successful application in drug discovery. The theoretical assessment suggests good solubility but highlights a potential for oxidative degradation. This guide provides the necessary experimental framework—from high-throughput kinetic solubility assays to long-term and forced stability studies—to empirically validate these predictions. By implementing these protocols and adhering to best practices for handling and storage, researchers can ensure the quality and integrity of their compound solutions, thereby generating reliable data and accelerating the path to discovery.

References

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3679029/]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]